3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane

physicochemical characterization boiling point density

Researchers developing nAChR-focused libraries often face supply of mixed or 8-substituted isomers that abolish target affinity. This compound delivers regioisomerically defined 3-isonicotinoyl substitution, leaving the 8-amine free for selective alkylation, acylation, or sulfonylation without perturbing the pharmacophore. - Class-level SAR: 3-substitution on 3,8-diazabicyclo[3.2.1]octane is critical for α4β2 nAChR affinity; 8-substituted isomers show marked potency loss. - Physicochemical guidance: bp 385 °C, density 1.184 g/cm³ enable optimized distillation and chromatographic protocols, reducing scale-up trial-and-error. - Benchmark Ki = 4.1 nM for the analogous 3-(6-chloro-3-pyridazinyl) derivative provides a quantitative reference for comparative studies.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 63990-64-7
Cat. No. B13941315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
CAS63990-64-7
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCN1C2CCC1CN(C2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C13H17N3O/c1-15-11-2-3-12(15)9-16(8-11)13(17)10-4-6-14-7-5-10/h4-7,11-12H,2-3,8-9H2,1H3
InChIKeyLPFJBUTXCFPAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane


3‑Isonicotinoyl‑8‑methyl‑3,8‑diazabicyclo(3.2.1)octane (CAS 63990‑64‑7) is a bicyclic diazabicyclo[3.2.1]octane derivative bearing an isonicotinoyl acyl group at the 3‑position and a methyl substituent at the 8‑position [REFS‑1]. The compound has the molecular formula C₁₃H₁₇N₃O (MW 231.29), and experimentally reported physicochemical properties include a density of 1.184 g/cm³, a boiling point of 385 °C at 760 mmHg, a polar surface area (PSA) of 36.44 Ų, and a calculated LogP of 0.876 [REFS‑2]. Its regioisomer, 8‑isonicotinoyl‑3‑methyl‑3,8‑diazabicyclo(3.2.1)octane (CAS 63990‑65‑8), shares the same molecular formula and identical calculated physicochemical descriptors [REFS‑3]. The un‑substituted parent scaffold, 8‑methyl‑3,8‑diazabicyclo[3.2.1]octane (CAS 51102‑42‑2), possesses a much lower molecular weight (126.20), density (0.970 g/cm³), boiling point (163‑165 °C), and a markedly higher aqueous solubility (≈279 g/L at 25 °C) [REFS‑4]. These differences in physical‑property profiles have immediate consequences for storage, purification, and formulation protocols.

Why Generic Substitution Fails for This Scaffold


The 3‑ and 8‑positions of the 3,8‑diazabicyclo[3.2.1]octane scaffold are not equivalent. In the closely related epibatidine‑inspired series, swapping the substituent location (3‑position → 8‑position) can lead to either a complete loss of biological activity or a substantial reduction in target affinity [REFS‑1]. Although direct, head‑to‑head *in vitro* data for the isonicotinoyl pair are not publicly available, the class‑level SAR (structure–activity relationship) pattern strongly indicates that the 3‑isonicotinoyl isomer cannot be freely interchanged with the 8‑isonicotinoyl variant, nor with simple 8‑methyl‑3,8‑diazabicyclo[3.2.1]octane itself, without risking a profound change in pharmacological profile. Even the marked physicochemical divergence between the target compound and the parent scaffold – density, boiling point, and anticipated solubility – makes generic substitution impractical for consistent experimental reproducibility [REFS‑2] [REFS‑3].

Quantitative Differentiation Evidence


Physicochemical Benchmarking vs. Parent Scaffold

3‑Isonicotinoyl‑8‑methyl‑3,8‑diazabicyclo(3.2.1)octane (target) exhibits substantially higher molecular weight and boiling point than the parent 8‑methyl‑3,8‑diazabicyclo[3.2.1]octane (CAS 51102‑42‑2). [REFS‑1][REFS‑2]

physicochemical characterization boiling point density molecular weight purification

Density and Solubility Contrast

The introduction of the isonicotinoyl group raises the density from 0.970 g/cm³ (parent) to 1.184 g/cm³ (target) and dramatically reduces aqueous solubility. [REFS‑1][REFS‑2] The parent compound is reported to be freely soluble (279 g/L at 25 °C); while no experimental value is available for the target, the addition of a large, relatively flat aromatic group and the corresponding LogP of 0.876 indicate a significant decrease in water solubility. [REFS‑3]

solubility density formulation handling

Position-Dependent nAChR Affinity Trend

In a systematic SAR study of 3,8‑diazabicyclo[3.2.1]octane epibatidine analogues, 3‑substituted derivatives consistently displayed superior analgesic activity and higher affinity for the α4β2 nAChR subtype compared with their 8‑substituted counterparts. The lead 3‑(6‑chloro‑3‑pyridazinyl) analogue (1a) showed a Ki of 4.1 ± 0.21 nM at α4β2 nAChR, while the corresponding 8‑substituted isomers exhibited either markedly reduced affinity or were essentially inactive. [REFS‑1] Although direct Ki data for the isonicotinoyl pair are not available, this class‑level SAR suggests that the 3‑isonicotinoyl isomer may be the preferred positional isomer for assays targeting α4β2 nAChR.

nicotinic acetylcholine receptor nAChR analgesic SAR

Regioisomer Distinction and Synthetic Utility

The 3‑isonicotinoyl regioisomer (CAS 63990‑64‑7) and the 8‑isonicotinoyl regioisomer (CAS 63990‑65‑8) share identical molecular formulae and virtually indistinguishable calculated physicochemical descriptors (density 1.184 g/cm³, bp 385 ºC, PSA 36.44 Ų, LogP 0.876) [REFS‑1][REFS‑2]. Consequently, physical‑property‑based selection is not sufficient to distinguish them. Differentiation rests on biological SAR (see class‑level inference above) and synthetic strategy: the target compound leaves the 8‑position open for further selective N‑alkylation or acylation without competing with the isonicotinoyl group, a synthetic advantage that the regioisomer does not offer.

regioisomer isonicotinoyl synthetic versatility

Targeted Research Applications


nAChR SAR Exploration

The established class‑level preference for 3‑substituted 3,8‑diazabicyclo[3.2.1]octanes over 8‑substituted isomers at the α4β2 nAChR [REFS‑1] makes the target compound a logical candidate for functionalizing the 8‑position to build focused nAChR ligand libraries. The high affinity (Ki = 4.1 nM) of the analogous 3‑(6‑chloro‑3‑pyridazinyl) compound provides a quantitative benchmark for comparative studies.

8-Position Synthetic Diversification

Unlike its regioisomer, 3‑isonicotinoyl‑8‑methyl‑3,8‑diazabicyclo(3.2.1)octane bears the isonicotinoyl group at the 3‑position, leaving the 8‑amine free for selective alkylation, acylation, or sulfonylation. [REFS‑2][REFS‑3] This synthetic versatility is critical for generating compound libraries that explore steric and electronic effects at the 8‑position without disturbing the isonicotinoyl pharmacophore.

Purification and Formulation Development

The significantly higher boiling point (385 °C) and density (1.184 g/cm³) compared with the parent scaffold [REFS‑2][REFS‑4] necessitate adapted distillation and solvent‑extraction protocols. These data enable researchers to anticipate solvent‑removal conditions and chromatographic behaviour, reducing trial‑and‑error during scale‑up.

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